molecular formula C37H64O5 B1241098 DG(16:1(9Z)/18:3(9Z,12Z,15Z)/0:0)

DG(16:1(9Z)/18:3(9Z,12Z,15Z)/0:0)

Cat. No. B1241098
M. Wt: 588.9 g/mol
InChI Key: UUPFPLJLQPYEKS-BTMLKTQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2], also known as diacylglycerol or 1-palmitoleoyl-2-a-linolenoyl-sn-glycerol, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/18:3(9Z, 12Z, 15Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/18:3(9Z, 12Z, 15Z)) pathway. DG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:3(9Z, 12Z, 15Z)/22:1(13Z)) pathway.
DG(16:1(9Z)/18:3(9Z,12Z,15Z)/0:0) is a diglyceride.

Scientific Research Applications

Application in Smart Distribution Grids

Distributed Generation (DG) is significantly utilized in smart distribution grids, particularly for power balancing and supporting demand responses. The economic aspects of DG, including the optimal sizing and siting for maximizing the Benefit to Cost Ratio (BCR), are critical. DG's impact on the distribution system involves both positive and negative aspects, and factors like real and reactive power generation, line and transformer loading, voltage profile, and energy losses must be considered (Buaklee & Hongesombut, 2014).

Role in Distributed Power Systems

DGs play a vital role in distributed power systems. Their integration requires complex calculations to determine the optimal size and placement. This is crucial for optimizing the system both technically and economically (Vivek, Akanksha, & Mahapatra, 2011).

Improvement in Molecular Docking Simulations

DGs contribute to advancements in scientific workflows, especially in biomedical research like molecular docking simulations used in drug discovery. They address the challenges of data distribution and computational demands, offering solutions to reduce the make span of workflow stages (Reynolds et al., 2011).

Spectroscopic Studies of Lipids and Biological Membranes

In the field of biochemistry, DG(16:1(9Z)/18:3(9Z,12Z,15Z)/0:0) is studied using spectroscopic techniques like magic-angle sample-spinning nuclear magnetic resonance. This is crucial for understanding lipid headgroup, backbone, and acyl chain dynamics (Adebodun et al., 1992).

Evaluation in Energy Storage Systems

DGs are evaluated in energy storage systems to enhance the efficiency of distributed generation. They are integrated with systems like Compressed Air Energy Storage and Thermal Energy Storage, improving energy management and reducing the environmental impact of energy generation (Zhang et al., 2017).

properties

Molecular Formula

C37H64O5

Molecular Weight

588.9 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C37H64O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13-14,16-18,35,38H,3-4,6,8-10,12,15,19-34H2,1-2H3/b7-5-,13-11-,16-14-,18-17-/t35-/m0/s1

InChI Key

UUPFPLJLQPYEKS-BTMLKTQRSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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